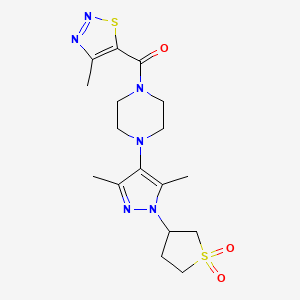
N-(2-((2-metoxipirimidin-5-il)amino)-2-oxoethyl)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Aplicaciones Científicas De Investigación
N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential antimicrobial and antiviral activities . In medicine, it is investigated for its potential use as an anticancer and antifibrotic agent . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
Target of Action
It’s known that 2-aminopyrimidine derivatives, which this compound is a part of, have been tested for their in vitro activities against organisms causing sleeping sickness and malaria .
Mode of Action
Some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration , suggesting a potent interaction with their targets.
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives can exhibit antitrypanosomal and antiplasmodial activities , indicating that they may affect the biochemical pathways of these organisms.
Pharmacokinetics
The synthesis of similar pyrimidine derivatives has been discussed , which could potentially impact their bioavailability.
Result of Action
Some 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , which could potentially influence their action.
Métodos De Preparación
The synthesis of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position of a pyrimidine derivative by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of mild and metal-free conditions, such as toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of methanesulfonyl derivatives, while reduction can yield the corresponding amine derivatives .
Comparación Con Compuestos Similares
N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide can be compared with other pyrimidine derivatives, such as imatinib, dasatinib, and nilotinib, which are well-established treatments for leukemia . While these compounds share a similar pyrimidine core structure, N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is unique due to its specific substituents and the resulting pharmacological activities . Other similar compounds include pyridazine, pyrazine, and their derivatives, which also exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
N-[2-[(2-methoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-14-16-7-11(8-17-14)18-12(19)9-15-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRMLQUBAXYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)
![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)




![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2551111.png)
![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2551115.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2551116.png)
